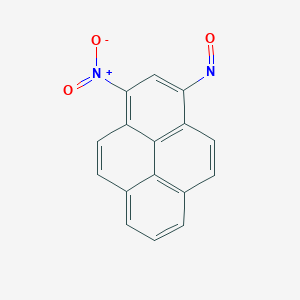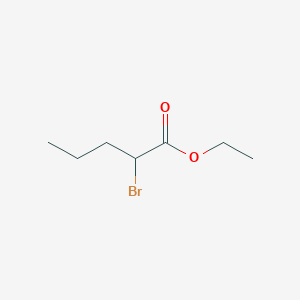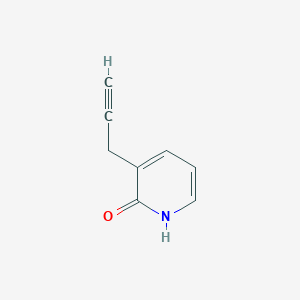
3-prop-2-ynyl-1H-pyridin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-prop-2-ynyl-1H-pyridin-2-one, also known as propargylpyridinone, is a chemical compound that has been extensively studied in the field of medicinal chemistry. It has shown potential as a therapeutic agent due to its ability to inhibit the activity of enzymes that are involved in the progression of diseases such as cancer and Alzheimer's. In
Mecanismo De Acción
The mechanism of action of 3-prop-2-ynyl-1H-pyridin-2-one involves its ability to inhibit the activity of enzymes such as MAO-B, AChE, and HDACs. MAO-B is involved in the breakdown of dopamine, a neurotransmitter that is involved in the progression of Parkinson's disease. AChE is involved in the breakdown of acetylcholine, a neurotransmitter that is involved in the progression of Alzheimer's disease. HDACs are involved in the progression of cancer by regulating the expression of genes that are involved in cell growth and division.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 3-prop-2-ynyl-1H-pyridin-2-one include its ability to increase the levels of dopamine and acetylcholine in the brain, which can improve cognitive function in diseases such as Parkinson's and Alzheimer's. Additionally, it has been shown to induce cell cycle arrest and apoptosis in cancer cells, which can inhibit the progression of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-prop-2-ynyl-1H-pyridin-2-one in lab experiments is its ability to inhibit the activity of enzymes such as MAO-B, AChE, and HDACs, which are involved in the progression of diseases such as Parkinson's, Alzheimer's, and cancer. Additionally, it has been shown to have low toxicity and high selectivity for its target enzymes. One limitation of using 3-prop-2-ynyl-1H-pyridin-2-one in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on 3-prop-2-ynyl-1H-pyridin-2-one. One direction is to explore its potential as a therapeutic agent for other diseases such as Huntington's and multiple sclerosis. Another direction is to develop more efficient synthesis methods for 3-prop-2-ynyl-1H-pyridin-2-one that can increase its yield and reduce the number of steps involved in the process. Additionally, future research can focus on developing analogs of 3-prop-2-ynyl-1H-pyridin-2-one that can improve its solubility and selectivity for its target enzymes.
Métodos De Síntesis
The synthesis of 3-prop-2-ynyl-1H-pyridin-2-one is a multi-step process that involves the reaction of pyridine with propargyl bromide in the presence of a base such as potassium carbonate. This reaction produces 3-3-prop-2-ynyl-1H-pyridin-2-oneidine, which is then oxidized using a mild oxidizing agent such as hydrogen peroxide to form 3-prop-2-ynyl-1H-pyridin-2-one.
Aplicaciones Científicas De Investigación
3-prop-2-ynyl-1H-pyridin-2-one has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications. It has been shown to inhibit the activity of enzymes such as monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE), which are involved in the progression of diseases such as Parkinson's and Alzheimer's. Additionally, it has been shown to have anti-cancer properties by inhibiting the activity of histone deacetylases (HDACs), which are involved in the progression of cancer.
Propiedades
Número CAS |
154012-63-2 |
|---|---|
Nombre del producto |
3-prop-2-ynyl-1H-pyridin-2-one |
Fórmula molecular |
C8H7NO |
Peso molecular |
133.15 g/mol |
Nombre IUPAC |
3-prop-2-ynyl-1H-pyridin-2-one |
InChI |
InChI=1S/C8H7NO/c1-2-4-7-5-3-6-9-8(7)10/h1,3,5-6H,4H2,(H,9,10) |
Clave InChI |
JFBBOOLQLARGLJ-UHFFFAOYSA-N |
SMILES |
C#CCC1=CC=CNC1=O |
SMILES canónico |
C#CCC1=CC=CNC1=O |
Sinónimos |
2(1H)-Pyridinone,3-(2-propynyl)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



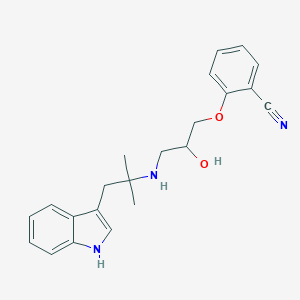
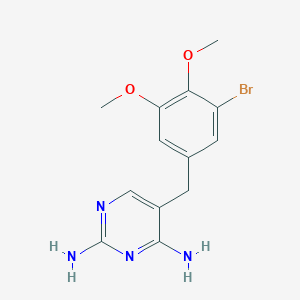
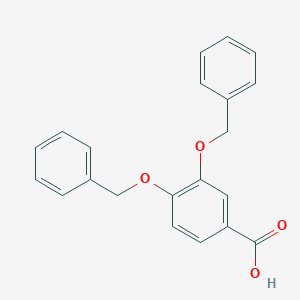
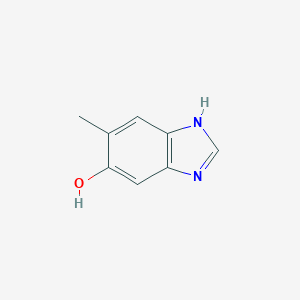
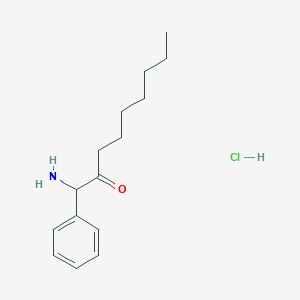
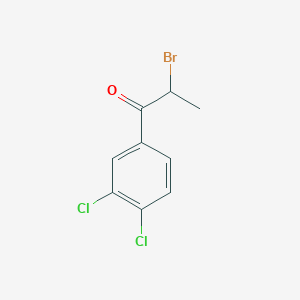
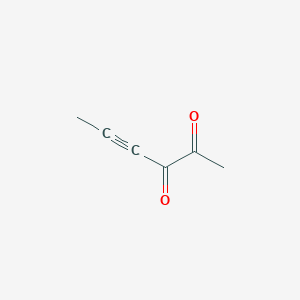
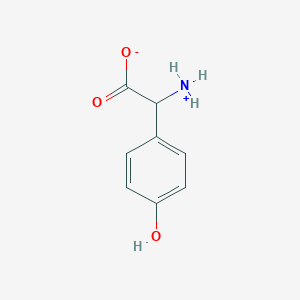
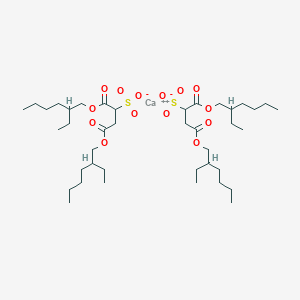
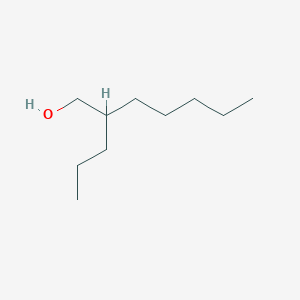
![3,5-diphenyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B125127.png)

